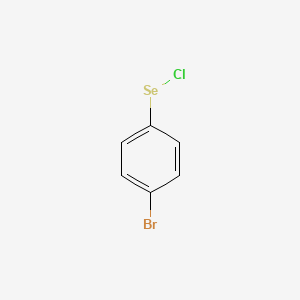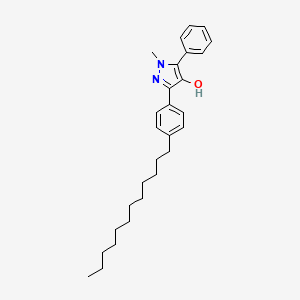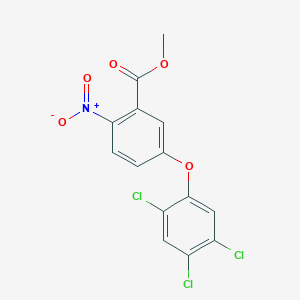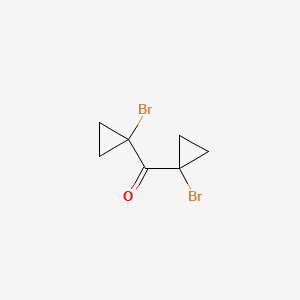
4-Bromobenzene-1-selenenyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzene-1-selenenyl chloride: is an organoselenium compound characterized by the presence of a bromine atom and a selenenyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzene-1-selenenyl chloride typically involves the reaction of 4-bromobenzeneselenol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the selenenyl chloride group. The general reaction scheme is as follows:
4-Bromobenzeneselenol+Thionyl chloride→4-Bromobenzene-1-selenenyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobenzene-1-selenenyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The selenenyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction Reactions: The compound can be reduced to form 4-bromobenzeneselenol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include 4-bromobenzene derivatives with various functional groups.
Oxidation Reactions: Products include 4-bromobenzene selenoxides or selenones.
Reduction Reactions: The primary product is 4-bromobenzeneselenol.
Applications De Recherche Scientifique
Chemistry: 4-Bromobenzene-1-selenenyl chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the synthesis of more complex organoselenium compounds.
Biology and Medicine: Research into the biological activity of organoselenium compounds has shown potential applications in medicine, including antioxidant properties and potential anticancer activity. This compound serves as a precursor for such biologically active compounds.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials that require the unique properties of selenium-containing compounds.
Mécanisme D'action
The mechanism of action of 4-Bromobenzene-1-selenenyl chloride involves its ability to act as an electrophile due to the presence of the selenenyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
4-Bromobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a selenenyl chloride group.
4-Bromobenzene-1-sulfonyl chloride: Another related compound with a sulfonyl chloride group.
4-Bromobenzeneselenol: The reduced form of 4-Bromobenzene-1-selenenyl chloride.
Uniqueness: this compound is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to sulfur-containing analogs. Selenium’s ability to participate in redox reactions and form stable bonds with carbon makes this compound valuable in various synthetic and research applications.
Propriétés
IUPAC Name |
(4-bromophenyl) selenohypochlorite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClSe/c7-5-1-3-6(9-8)4-2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWRGEAYPFYZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Se]Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556537 |
Source


|
| Record name | 4-Bromobenzene-1-selenenyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57878-21-4 |
Source


|
| Record name | 4-Bromobenzene-1-selenenyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)



![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)



![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)



